molecular formula C11H12O5 B2615981 4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid CAS No. 14617-13-1

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid

Cat. No. B2615981
CAS RN: 14617-13-1
M. Wt: 224.212
InChI Key: MITUCWWQUUFNNX-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid, also known as homogentisic acid (HGA), is an organic acid that is produced during the metabolism of phenylalanine and tyrosine. HGA is primarily found in the urine and is an important biomarker for certain metabolic disorders, such as alkaptonuria and hereditary tyrosinemia type 1. In recent years, HGA has also gained attention for its potential therapeutic applications in various diseases.

Scientific Research Applications

Chemical Synthesis and Reactivity

The interaction of 4-oxobutanoic acids and their cyclic analogues with 1,3-binucleophilic reagents has been explored for the formation of complex organic structures. For instance, the reaction with (2-aminophenyl) methanol leads to the formation of benzopyrroloxazine derivatives, highlighting the reactivity of these compounds towards creating bioactive molecules (Amalʼchieva et al., 2022).

Biological Applications

Derivatives of 4-oxobutanoic acid have been investigated for their biological activities. Methional, derived from 4-methylthio-2-oxobutanoate, has been identified as a potent inducer of apoptosis in BAF3 murine lymphoid cells, suggesting its potential in studying cellular death mechanisms (Quash et al., 1995).

Environmental and Analytical Chemistry

In the context of environmental chemistry, the development of a sensitive ELISA for the analysis of the insecticide fenthion using haptens derived from 4-oxobutanoate showcases the application of these compounds in enhancing analytical methodologies for detecting chemical residues in food and environmental samples (Zhang et al., 2008).

Green Chemistry

The catalytic properties of 4-oxobutanoic acid derivatives have been utilized in green chemistry applications, such as the boric acid-catalyzed multi-component reaction for the synthesis of 4H-isoxazol-5-ones in water. This highlights the role of these compounds in promoting eco-friendly synthesis methods with high efficiency and simplicity (Kiyani & Ghorbani, 2015).

Metabolism and Health Benefits

Ferulic acid, a closely related compound, has been extensively reviewed for its antioxidant properties and potential health benefits against oxidative stress-related disorders. This research underscores the importance of derivatives of 4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid in food science and potential therapeutic applications (Silva & Batista, 2017).

properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-16-10-6-7(2-3-9(10)13)8(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITUCWWQUUFNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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